molecular formula C24H23N3O2 B2775898 3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide CAS No. 338410-56-3

3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide

Cat. No.: B2775898
CAS No.: 338410-56-3
M. Wt: 385.467
InChI Key: VACRLNFPXPRBJV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
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Scientific Research Applications

Potential Cannabinoid Receptor Activity

3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide and similar compounds have been investigated for their potential cannabinoid receptor activity. Such compounds, including a benzimidazole derivative, were seized by German authorities and have been detected for the first time in Germany, with no previous analytical data published. The research presented mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, discussing the structure elucidation of these compounds (Westphal et al., 2015).

Protein-Sulfhydryl Reagent Synthesis

The compound has been used in the synthesis of benzimidazole derivatives of maleimide for use as fluorescent labeling of maleimide, a protein-sulfhydryl reagent. This research proposed polyphosphoric acid as a general reagent for imide cyclization reaction and described the fluorescent characteristics of some benzimidazole derivatives (Kanaoka et al., 1964).

Corrosion Inhibition

Studies have also focused on benzimidazole derivatives for their corrosion inhibition performance on mild steel in acidic environments. These derivatives, including the one mentioned, were synthesized and investigated for their efficacy in reducing steel corrosion, demonstrating that their inhibition efficiency increased with concentration (Yadav et al., 2013).

Anticancer Evaluation

There is research on the synthesis and anticancer evaluation of benzimidazole derivatives, where the target compound was used as a starting material. This study explored the potential of these compounds against various cancer cell lines, identifying some compounds with moderate to high activity against specific cancer types (Salahuddin et al., 2014).

Properties

IUPAC Name

3-methoxy-N-[1-(6-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-16-11-12-20-21(13-16)26-23(25-20)22(14-17-7-4-3-5-8-17)27-24(28)18-9-6-10-19(15-18)29-2/h3-13,15,22H,14H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACRLNFPXPRBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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